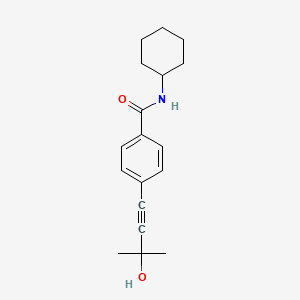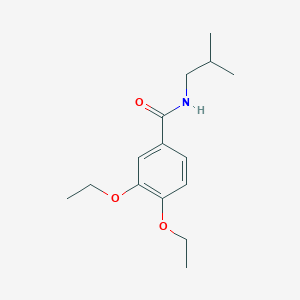![molecular formula C22H20N2O2 B5807575 N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5807575.png)
N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPAA is a member of the benzamide family of compounds, which have been studied for their various biological effects.
作用机制
The mechanism of action of N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide is not fully understood. However, studies have suggested that this compound may exert its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression, and their inhibition has been shown to induce apoptosis in cancer cells. This compound has also been shown to inhibit the activity of the proteasome, a cellular structure involved in the degradation of proteins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells, inhibit the activity of HDACs and the proteasome, and reduce inflammation. This compound has also been shown to induce cell cycle arrest in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed.
实验室实验的优点和局限性
One of the advantages of N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide for lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, this compound has been shown to have low toxicity in animal models, making it a safer alternative to other compounds. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in some experiments.
未来方向
There are many potential future directions for the study of N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide. One area of interest is in the development of this compound-based therapies for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use as an anti-inflammatory agent. Other potential future directions include the study of this compound in other disease models, such as neurodegenerative diseases, and the development of more efficient synthesis methods for this compound.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in various fields of research. The synthesis of this compound involves the reaction of 3-methyl-4-aminobenzoyl chloride with N-phenylacetylglycine in the presence of a base. This compound has been studied for its anti-tumor activity, anti-inflammatory effects, and other biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are many potential future directions for its study.
合成方法
The synthesis of N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide involves the reaction of 3-methyl-4-aminobenzoyl chloride with N-phenylacetylglycine in the presence of a base. The resulting product is then purified through recrystallization. This method has been reported to yield high purity this compound.
科学研究应用
N-{3-methyl-4-[(phenylacetyl)amino]phenyl}benzamide has been studied for its potential therapeutic applications in various fields of research. One of the significant areas of interest is in cancer research. Studies have shown that this compound has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
属性
IUPAC Name |
N-[3-methyl-4-[(2-phenylacetyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-16-14-19(23-22(26)18-10-6-3-7-11-18)12-13-20(16)24-21(25)15-17-8-4-2-5-9-17/h2-14H,15H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWWSZGFFFJTGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197902 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]methyl}benzenesulfonamide](/img/structure/B5807493.png)
![methyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5807499.png)


![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-6-methylnicotinonitrile](/img/structure/B5807527.png)
![1-[(4-fluorophenoxy)acetyl]azepane](/img/structure/B5807530.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B5807545.png)
![6,6-dimethyl-6,7-dihydro-2H-[1,3,5]triazino[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B5807551.png)
![N-(3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5807569.png)


![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5807596.png)
![3,4,8-trimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5807599.png)